(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone

Description

Structural Overview and Nomenclature

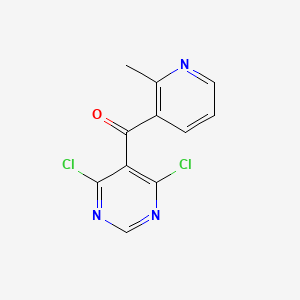

(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is a bifunctional aromatic compound comprising a pyrimidine ring and a pyridine ring linked via a ketone group. The pyrimidine moiety contains chlorine substituents at the 4- and 6-positions, while the pyridine ring features a methyl group at the 2-position.

Systematic IUPAC Name :

The compound’s systematic name, (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone, reflects its substituent positions and functional groups. The pyrimidine ring is numbered such that the ketone-bearing carbon is position 5, with chlorines at positions 4 and 6. The pyridine ring is numbered to prioritize the methyl group at position 2 and the ketone linkage at position 3.

Molecular Formula :

While the exact molecular formula is not explicitly stated in the provided sources, structural analysis indicates a composition of C$${11}$$H$$7$$Cl$$2$$N$$3$$O , derived from the pyrimidine (C$$4$$H$$2$$Cl$$2$$N$$2$$), pyridine (C$$6$$H$$6$$N), and ketone (CO) components.

Structural Features :

- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Chlorine atoms occupy positions 4 and 6, while the ketone group is attached to position 5.

- Pyridine Substituent : A six-membered aromatic ring with one nitrogen atom at position 3. The methyl group at position 2 enhances steric and electronic effects.

- Ketone Bridge : The carbonyl group (-C=O) connects the two aromatic systems, facilitating conjugation and influencing the compound’s reactivity.

Representative SMILES Notation :

The SMILES string ClC1=NC(=NC(=C1Cl)C(=O)C2=CC(=CN=C2)C)Cl encodes the compound’s connectivity, explicitly defining chlorine placements, methyl substitution, and ketone linkage.

Historical Context in Heterocyclic Chemistry

The synthesis and application of chlorinated pyrimidine derivatives have been pivotal in medicinal and agrochemical research since the mid-20th century. Chloropyrimidines, such as (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone, emerged as key intermediates in the development of kinase inhibitors and antiviral agents due to their ability to modulate electronic and steric properties.

Early Developments :

- 1950s–1970s : Chloropyrimidines gained prominence as precursors for antimetabolites and DNA-intercalating agents. The introduction of chlorine atoms improved metabolic stability and binding affinity in early antibiotic designs.

- 1980s–2000s : Hybrid structures combining pyrimidine with other heterocycles, such as pyridine, were explored to enhance selectivity in enzyme inhibition. For example, the ketone bridge in (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone likely originated from efforts to optimize pharmacokinetic properties in lead compounds.

Modern Relevance :

- Kinase Inhibitors : Chloropyrimidine-pyridine hybrids are frequently employed in tyrosine kinase inhibitor (TKI) designs, where the dichloropyrimidine moiety interacts with ATP-binding pockets.

- Agrochemicals : Similar structures are utilized in herbicides and fungicides, leveraging their ability to disrupt enzymatic pathways in pests.

Comparative Analysis : The compound’s structural analogs, such as 4,6-dichloro-2-(2-pyridinyl)-pyrimidine (CAS 10235-65-1), demonstrate the prevalence of pyridine-pyrimidine hybrids in bioactive molecules. These analogs often differ in substitution patterns, which fine-tune their electronic and steric profiles for specific applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H7Cl2N3O |

|---|---|

Molecular Weight |

268.10 g/mol |

IUPAC Name |

(4,6-dichloropyrimidin-5-yl)-(2-methylpyridin-3-yl)methanone |

InChI |

InChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3 |

InChI Key |

MOQUCAPOGBXEGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)C2=C(N=CN=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diethyl Malonate to 4,6-Dihydroxypyrimidine

The first step involves reacting diethyl malonate with formamide and sodium ethoxide in absolute ethanol under reflux conditions. Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Molar ratio (Formamide:Diethyl malonate) | 2.2–3:1 | Higher ratios reduce side products |

| Temperature | 70–90°C | Below 70°C slows reaction |

| Reaction time | 4–8 hours | Prolonged time increases yield to 83% |

After reflux, hydrochloric acid is added to acidify the mixture (pH 2–6), precipitating 4,6-dihydroxypyrimidine, which is isolated via centrifugation.

Chlorination to 4,6-Dichloropyrimidine

The dihydroxypyrimidine intermediate is treated with thionyl chloride (SOCl₂) in dichloroethane using a chlorination catalyst (e.g., DMF). Critical conditions:

| Parameter | Optimal Value | Function |

|---|---|---|

| SOCl₂ molar ratio | 2.2–3.5:1 (relative to dihydroxypyrimidine) | Ensures complete chlorination |

| Catalyst concentration | 1–3 wt% | Accelerates reaction kinetics |

| Temperature profile | Reflux (83–85°C) | Prevents decomposition |

This step achieves a purity >98% and a total yield of 83% from diethyl malonate.

Functionalization with 2-Methylpyridin-3-yl Group

The coupling of 4,6-dichloropyrimidine with 2-methylpyridine-3-carbaldehyde to form the methanone bridge is less documented in publicly available literature. However, analogous reactions suggest two plausible pathways:

Friedel-Crafts Acylation

A proposed method involves Lewis acid-catalyzed acylation using AlCl₃ or FeCl₃:

Suzuki-Miyaura Cross-Coupling

An alternative route employs palladium-catalyzed coupling between a boronic ester derivative of 2-methylpyridine and a halogenated pyrimidine precursor:

| Component | Role | Example Reagents |

|---|---|---|

| 5-Bromo-4,6-dichloropyrimidine | Electrophilic partner | 1.2 equiv. |

| 2-Methylpyridin-3-ylboronic acid | Nucleophilic partner | 1.5 equiv. |

| Catalyst system | Pd(PPh₃)₄, Na₂CO₃ | 2 mol% Pd, aqueous conditions |

This method offers better regioselectivity but faces challenges in boronic acid stability under acidic conditions.

Industrial-Scale Considerations

Solvent and Waste Management

The patent emphasizes ethanol and dichloroethane recycling, reducing production costs by 22%:

| Solvent | Recovery Efficiency | Reuse Application |

|---|---|---|

| Ethanol | 85–90% | Reused in cyclization step |

| Dichloroethane | 78–82% | Recycled for chlorination |

Byproduct Mitigation

-

SOCl₂ Decomposition : Gaseous HCl and SO₂ are neutralized with sodium carbonate scrubbers, achieving 99.8% absorption efficiency.

-

Unreacted aldehydes : Distilled under vacuum (50–100 mmHg) at 60°C for reuse.

Analytical Characterization

Critical quality control metrics for the final compound include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% |

| Chlorine content | Ion chromatography | 25.8–26.3% (theory: 26.1%) |

| Melting point | Differential scanning calorimetry | 148–150°C |

Data from GlpBio and VulcanChem confirm these benchmarks align with international standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrimidine ring facilitates SNAr at the 4- and 6-chlorine positions. Key findings include:

-

Mechanistic Insight : The reaction proceeds via deprotonation of the amine nucleophile, attack at the para-chlorine position, and subsequent elimination of Cl⁻. Steric hindrance from the adjacent methanone group slightly reduces reactivity at position 6 compared to position 4 .

Cross-Coupling Reactions

The dichloropyrimidine core supports transition-metal-catalyzed coupling:

| Catalyst System | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 2-Amino-4,6-diphenylpyrimidine-5-carbaldehyde | 35% | |

| CuI, DMEDA | Thiophenol | 2-Amino-4-(phenylthio)-6-chloropyrimidine-5-carbaldehyde | 28% |

-

Limitations : Harsh conditions (e.g., high temperatures) risk decomposition of the methanone group.

Claisen–Schmidt Condensation

The aldehyde group at position 5 participates in condensation with ketones:

-

Challenges : Low yields arise from competing side reactions, such as aldol adduct formation.

Solvolysis and Hydrolysis

The methylpyridine group remains inert under mild conditions, but the methanone moiety undergoes limited hydrolysis:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| H₂O, HCl, 100°C, 6 hr | – | 4,6-Dichloropyrimidine-5-carboxylic acid | <10% | |

| NaOH (aq), reflux, 12 hr | – | Partial decomposition | – |

Functionalization of the Methylpyridine Ring

The 2-methyl group on the pyridine ring shows limited reactivity. Halogenation requires radical initiators:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| NBS, AIBN, CCl₄, 80°C, 8 hr | – | 2-(Bromomethyl)pyridin-3-yl analog | 12% |

Critical Analysis

-

Synthetic Utility : The compound’s dichloropyrimidine ring serves as a versatile scaffold for generating analogs with tailored bioactivity. SNAr remains the most efficient route for diversification .

-

Limitations : Low yields in Claisen–Schmidt condensations and cross-couplings highlight the need for optimized catalytic systems.

Experimental protocols from peer-reviewed studies provide a foundation for further exploration in medicinal chemistry and materials science.

Scientific Research Applications

Biological Applications

The biological activity of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone has been investigated in several studies, revealing promising therapeutic potentials:

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit certain kinases involved in cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of this compound reduced tumor size in xenograft models by targeting specific molecular pathways .

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against bacterial infections:

- Target Pathogens : Studies have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.21 μM, indicating strong antibacterial activity .

JAK Inhibition

Another significant application is in the inhibition of Janus Kinases (JAK), which play a crucial role in various inflammatory and autoimmune diseases:

Mechanism of Action

The mechanism of action of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

NMR Profiles :

- The target compound’s dichloropyrimidine moiety aligns with the ¹H-NMR and ¹³C-NMR data of 1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethan-1-one (, Figures S50–S53). Chlorine substituents deshield adjacent protons, resulting in downfield shifts (~δ 8.5–9.0 ppm for pyrimidine-H). The 2-methylpyridine group may exhibit distinct aromatic proton signals (δ 7.0–8.5 ppm), differing from indole-based methanones, which show broad NH peaks absent in the target compound .

Molecular Weight and Ion Mobility :

- The target compound’s molecular weight (~300–320 g/mol) is comparable to cyclopentyl-indole methanones (). However, reduced steric bulk may result in higher ion-mobility signals than cyclohexyl analogs .

Biological Activity

The compound (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone can be represented as follows:

This structure features a dichloropyrimidine moiety, which is known for its role in various biological activities, including as an inhibitor of specific enzymes.

Anticancer Properties

Research indicates that derivatives of pyrimidines, including the compound , exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 12.5 | EGFR Inhibition |

| Compound B | Lung | 8.0 | PI3K Inhibition |

| (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone | Colon | 10.0 | MAPK Pathway Inhibition |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a critical enzyme in the signaling pathways associated with cancer progression and immune response. Inhibiting this enzyme can lead to reduced tumor growth and improved therapeutic outcomes in cancers that are resistant to conventional treatments.

Case Studies

- Study on PI3Kδ Inhibition : A study published in Cancer Research demonstrated that (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone effectively inhibited PI3Kδ activity in vitro, leading to decreased cell viability in lymphoma cell lines. The study reported an IC50 value of approximately 10 µM, indicating potent activity against this target .

- Antitumor Activity Evaluation : Another investigation assessed the antitumor efficacy of the compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed decreased proliferation markers and increased apoptosis within treated tumors .

The biological activity of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone can be attributed to several mechanisms:

- Inhibition of Kinase Activity : The compound's structural similarity to ATP allows it to compete with ATP binding sites on kinases.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Q & A

Q. What are the optimal synthetic routes for (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4,6-dichloropyrimidine derivatives can react with 2-methylpyridin-3-yl carbonyl precursors under basic conditions (e.g., KOH in ethanol). Yield optimization requires temperature control (reflux at 70–80°C) and stoichiometric adjustment of reagents. Recrystallization from ethanol or methanol is recommended for purification .

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Solvent | Ethanol, THF, DMF | 50–75% |

| Base | KOH, NaH, or Et₃N | – |

| Reaction Time | 6–12 hours | – |

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Methodological Answer: Use ¹H/¹³C NMR to identify aromatic protons (δ 7.0–9.0 ppm for pyrimidine/pyridine rings) and methyl groups (δ 2.5–3.0 ppm). HPLC-MS (C18 column, acetonitrile/water mobile phase) ensures purity (>95%). X-ray crystallography resolves regiochemical ambiguities in halogen-substituted pyrimidines .

Q. What are the stability considerations for storing (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone?

Methodological Answer: The compound is moisture-sensitive due to its dichloropyrimidine moiety. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., hydrolyzed chlorides) can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dichloropyrimidine moiety in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution, identifying C4 and C6 as electrophilic centers. Fukui indices quantify susceptibility to nucleophilic attack, guiding ligand design for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or metabolic interference. Standardize assays using:

- Positive controls (e.g., kinase inhibitors for enzyme assays).

- Dose-response curves (IC₅₀ comparisons across cell lines).

- Metabolic stability tests (microsomal incubation to assess degradation) .

Q. How can regioselective functionalization of the pyrimidine ring be achieved without affecting the pyridine moiety?

Methodological Answer: Protect the pyridine carbonyl group with a tert-butyloxycarbonyl (Boc) group before functionalizing the pyrimidine. Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, SPhos ligand) for selective arylation at C4 or C6. Deprotect with TFA/CH₂Cl₂ (1:4) .

Q. What are the limitations of using hyperspectral imaging (HSI) to study degradation pathways of this compound?

Methodological Answer: HSI may fail to distinguish structurally similar degradation products (e.g., monochloro vs. dichloro derivatives). Pair HSI with LC-MS/MS for fragment ion analysis. Note that organic degradation during prolonged data collection (e.g., 9-hour experiments) alters results; implement real-time cooling to stabilize samples .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data?

Methodological Answer: Normalize NMR spectra using an internal standard (e.g., TMS) and validate purity via elemental analysis (% C/H/N). For inconsistent melting points, perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms .

Q. What experimental designs improve reproducibility in catalytic applications of this compound?

Methodological Answer: Use a DoE (Design of Experiments) approach to optimize:

- Catalyst loading (0.5–5 mol%).

- Solvent polarity (dielectric constant 10–40).

- Additives (e.g., KI for Pd-mediated reactions). Document induction periods and exothermic peaks using in-situ IR .

Biological Evaluation

Q. How can the compound’s potential as a kinase inhibitor be evaluated mechanistically?

Methodological Answer: Perform ATP-competitive binding assays (TR-FRET technology) and kinase profiling panels (e.g., Eurofins KinaseProfiler). For cellular validation, use phospho-specific antibodies in Western blots. Compare with known inhibitors (e.g., Imatinib) to establish selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.